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Compound of Interest

Compound Name: Calcium levulinate dihydrate

Cat. No.: B046904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

calcium levulinate dihydrate (C₁₀H₁₄CaO₆·2H₂O), a widely used calcium supplement in the

pharmaceutical and food industries.[1][2][3] A thorough understanding of its spectroscopic

properties is crucial for quality control, formulation development, and regulatory compliance.

This document outlines the fundamental principles and expected results for Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy analysis of this

compound.

Molecular Structure
Calcium levulinate dihydrate is the calcium salt of levulinic acid, an organic acid derived from

cellulose. The compound consists of a calcium cation (Ca²⁺) coordinated to two levulinate

anions and two water molecules of hydration. The levulinate anion possesses a ketone and a

carboxylate functional group, which are key to its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound in solution. For calcium levulinate dihydrate, ¹H (proton) and ¹³C (carbon-13) NMR

are the most relevant.

¹H NMR Spectroscopy
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Experimental Protocol:

A general protocol for obtaining a ¹H NMR spectrum of calcium levulinate dihydrate is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of calcium levulinate dihydrate in

0.6-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as the

compound is freely soluble in water.[4] The use of D₂O will exchange with the labile protons

of the water of hydration and any residual carboxylic acid, so these signals will not be

observed.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher.

Data Acquisition: Acquire the spectrum at a standard temperature, such as 25°C. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral

width should be set to encompass all expected proton signals (typically 0-12 ppm).

Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline correction. The chemical shifts should be referenced to a suitable internal or

external standard. For D₂O, the residual HDO signal (around 4.79 ppm) can be used as a

reference.

Expected ¹H NMR Data:

While specific experimental data for calcium levulinate dihydrate is not readily available in

the public domain, the expected chemical shifts can be predicted based on the structure of the

levulinate anion. The protons on the carbon backbone are expected to appear as follows:
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Assignment
Chemical Shift (δ) in

ppm (Predicted)
Multiplicity Integration

CH₃ (Methyl) ~2.2 Singlet 3H

CH₂ (Methylene

adjacent to ketone)
~2.8 Triplet 2H

CH₂ (Methylene

adjacent to

carboxylate)

~2.5 Triplet 2H

Note: The formation of the calcium salt is expected to cause a slight upfield shift of the protons

adjacent to the carboxylate group compared to levulinic acid due to the donation of electron

density to the carboxylate.

¹³C NMR Spectroscopy
Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due

to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Acquisition: ¹³C NMR experiments require a larger number of scans and a wider

spectral width (typically 0-220 ppm). Proton decoupling is typically used to simplify the

spectrum and improve sensitivity.

Expected ¹³C NMR Data:

The predicted ¹³C chemical shifts for the levulinate anion are summarized below:
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Assignment Chemical Shift (δ) in ppm (Predicted)

C=O (Ketone) ~208

C=O (Carboxylate) ~180

CH₂ (Methylene adjacent to ketone) ~38

CH₂ (Methylene adjacent to carboxylate) ~29

CH₃ (Methyl) ~30

Note: Similar to ¹H NMR, the carboxylate carbon signal is expected to be shifted slightly upfield

upon salt formation compared to the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) list infrared

absorption spectrophotometry as a key identification test for calcium levulinate dihydrate.[4]

Experimental Protocol:

A standard protocol for obtaining an FTIR spectrum of solid calcium levulinate dihydrate is as

follows, often using the Attenuated Total Reflectance (ATR) technique:

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal. Ensure good contact between the sample and the crystal. Alternatively, the

potassium bromide (KBr) pellet method can be used, where a small amount of the sample is

ground with KBr and pressed into a thin pellet.

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a

sample holder for KBr pellets.

Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr

pellet. Then, collect the sample spectrum. Typically, spectra are recorded in the mid-infrared

range (4000-400 cm⁻¹).
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Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data:

The FTIR spectrum of calcium levulinate dihydrate will be characterized by the vibrational

frequencies of its functional groups:

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Description

O-H stretch (water of

hydration)
3500 - 3200

Broad absorption due to

hydrogen-bonded water

molecules.

C-H stretch (aliphatic) 3000 - 2850
Absorptions from the methyl

and methylene groups.

C=O stretch (ketone) ~1715
Strong, sharp absorption

characteristic of a ketone.

C=O stretch (asymmetric,

carboxylate)
1600 - 1550

Strong absorption due to the

asymmetric stretching of the

carboxylate anion.

C=O stretch (symmetric,

carboxylate)
1450 - 1360

Weaker absorption from the

symmetric stretching of the

carboxylate anion.

O-H bend (water of hydration) ~1630

Bending vibration of the water

molecules, may overlap with

other peaks.

Note: The presence of strong absorptions for the carboxylate anion and the broad O-H

stretching band from the water of hydration are key features for the identification of calcium
levulinate dihydrate.

Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of

calcium levulinate dihydrate.
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Caption: Experimental workflow for spectroscopic characterization.

Conclusion
The spectroscopic characterization of calcium levulinate dihydrate by NMR and FTIR

provides a comprehensive understanding of its molecular structure and purity. While

experimental data in the public domain is limited, the expected spectroscopic features can be

reliably predicted based on its chemical structure. The protocols and expected data presented

in this guide serve as a valuable resource for researchers and professionals involved in the

analysis and quality control of this important pharmaceutical and nutraceutical ingredient.

Adherence to standardized protocols, such as those outlined in pharmacopoeias, is essential

for ensuring the quality and consistency of calcium levulinate dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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